molecular formula C6H10F2O2 B7881064 Ethyl 4,4-difluorobutanoate

Ethyl 4,4-difluorobutanoate

Cat. No.: B7881064
M. Wt: 152.14 g/mol
InChI Key: JFKMVZYYHWLTKZ-UHFFFAOYSA-N
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Description

Ethyl 4,4-difluorobutanoate is an organic compound with the molecular formula C6H10F2O2. It is a fluorinated ester, which means it contains a fluorine atom attached to an ester functional group. This compound is of interest in various fields of chemistry due to its unique properties imparted by the presence of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4-difluorobutanoate can be synthesized through several methods. One common method involves the reaction of difluoroacetyl halide with ethyl acetate in the presence of an alkaline catalyst such as sodium ethoxide or sodium methoxide. The reaction is typically carried out at temperatures ranging from -30°C to 80°C . Another method involves the Claisen condensation reaction, where ethyl trifluoroacetate and ethyl acetate are subjected to condensation in the presence of an ethanol solution of sodium ethoxide as a catalyst .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-difluorobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of fluorinated alcohols or ethers.

    Reduction: Formation of ethyl 4,4-difluorobutanol.

    Oxidation: Formation of 4,4-difluorobutanoic acid.

Scientific Research Applications

Ethyl 4,4-difluorobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,4-difluorobutanoate involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with biological molecules, affecting their function. The ester group can undergo hydrolysis to release the active fluorinated moiety, which can then interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Ethyl 4,4-difluorobutanoate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique properties, imparted by the presence of fluorine atoms, make it a valuable building block in the synthesis of complex molecules and materials.

Properties

IUPAC Name

ethyl 4,4-difluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-2-10-6(9)4-3-5(7)8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKMVZYYHWLTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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